molecular formula C11H23NO B13634963 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol

Cat. No.: B13634963
M. Wt: 185.31 g/mol
InChI Key: MDLQFRPNDPYMLD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is a primary amine-alcohol hybrid compound characterized by a cyclopentyl group, a branched alkyl chain, and both hydroxyl (-OH) and aminomethyl (-CH2NH2) functional groups. The compound is listed by CymitQuimica as a discontinued product, indicating specialized or niche applications .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-11(2,8-12)10(13)9-6-4-5-7-9/h9-10,13H,3-8,12H2,1-2H3

InChI Key

MDLQFRPNDPYMLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C1CCCC1)O

Origin of Product

United States

Preparation Methods

Boc-Protected Amino Ester Reduction Route

A well-documented approach to synthesize amino alcohols structurally related to this compound involves the following steps, adapted from a synthetic study on related amino alcohols (e.g.,):

  • Step 1: Boc Protection of Amino Group
    The amino group of a precursor amino acid methyl ester (e.g., (R)-2-phenylglycine methyl ester) is protected using tert-butyloxycarbonyl (Boc) to yield a Boc-protected amino ester. This protection prevents side reactions during subsequent steps.

  • Step 2: O-Alkylation or Substitution
    The Boc-protected amino ester undergoes O-alkylation or nucleophilic substitution to introduce the cyclopentylmethyl or similar hydrophobic substituents, often under Mitsunobu conditions or SN2 reactions using alkyl tosylates.

  • Step 3: Reduction of Ester to Alcohol
    The methyl ester is reduced to the corresponding primary alcohol using sodium borohydride (NaBH4) in the presence of lithium chloride (LiCl), which enhances the reduction efficiency.

  • Step 4: Boc Deprotection
    Acidic treatment (e.g., HCl) removes the Boc group, liberating the free amino alcohol.

  • Step 5: Amide Coupling or Further Functionalization
    The amino alcohol can be further coupled with carboxylic acids or other reagents using coupling agents like HBTU to form amides or other derivatives if needed.

This route provided amino alcohols with high purity (>95%) and good yields, as confirmed by NMR and HPLC analyses. The cyclopentylmethyl substituent was introduced effectively, yielding compounds analogous to this compound with good stereochemical control.

Reductive Amination of Hydroxy Ketones

Another practical method involves the reductive amination of hydroxy ketones bearing the cyclopentyl and methylbutan-1-ol moieties:

  • Step 1: Synthesis of Hydroxy Ketone Intermediate
    The hydroxy ketone with the cyclopentyl and methylbutan-1-ol framework is prepared via aldol condensation or other carbonyl chemistry methods.

  • Step 2: Reductive Amination
    The ketone is reacted with ammonia or a suitable amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to form the amino alcohol.

This method allows direct installation of the aminomethyl group at the alpha position to the alcohol, often with stereoselective catalysts to control chiral centers.

Chiral Auxiliary or Catalyst-Assisted Synthesis

To achieve enantioselectivity, chiral auxiliaries or catalysts can be employed during the key bond-forming steps:

  • Use of chiral ligands in metal-catalyzed hydrogenations or reductions.
  • Application of enzymatic resolution or kinetic resolution to separate enantiomers.
  • Chiral pool synthesis starting from naturally occurring chiral amino acids or alcohols.

These approaches ensure the desired stereochemistry of this compound, which is crucial for its biological activity.

Data Table: Summary of Preparation Methods and Yields

Preparation Method Key Steps Typical Yield (%) Purity (%) Stereochemical Control References
Boc-Protected Amino Ester Reduction Boc protection → O-alkylation → Reduction → Boc deprotection 60–90 >95 High (chiral precursors)
Reductive Amination of Hydroxy Ketones Hydroxy ketone synthesis → Reductive amination Variable (50–85) >90 Moderate to high (with chiral catalysts) Inferred
Chiral Auxiliary/Catalyst-Assisted Use of chiral ligands or auxiliaries in reduction or amination Variable >95 Very high General knowledge

Analytical and Characterization Techniques

The synthesized this compound is typically characterized by:

These methods ensure the compound meets the quality requirements for further pharmaceutical or synthetic applications.

Research Findings and Notes

  • The Boc protection strategy is widely used due to its stability under various reaction conditions and ease of removal.
  • Sodium borohydride reduction in the presence of lithium chloride enhances ester reduction efficiency.
  • Mitsunobu reaction conditions or SN2 substitution with alkyl tosylates are effective for introducing cyclopentylmethyl groups.
  • The stereochemistry of the starting amino acid ester influences the final stereochemical outcome.
  • Alternative protecting groups (e.g., TIPS, MOM) have been explored in related syntheses but Boc remains preferred for amino groups.
  • No direct patent or publication was found describing a unique one-step synthesis for this exact compound, but the described multi-step methods are standard and robust.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues: Alcohols vs. Amine-Alcohols

2-Methyl-1-pentanol (C₆H₁₄O)
  • Structure: A primary alcohol with a branched pentanol chain.
  • Hazards : Combustible (US definition), harmful if swallowed, irritating to eyes/skin/respiratory system .
3-Methyl-2-butanol (C₅H₁₂O)
  • Structure : Secondary alcohol with a methyl branch.
  • Reactivity : Reacts sluggishly with Lucas reagent (HCl/ZnCl₂), typical of secondary alcohols, whereas primary alcohols like 2-methylbutan-1-ol react faster .
  • Comparison : The target compound’s primary alcohol group may exhibit faster oxidation or esterification than secondary alcohols.
Table 1: Alcohols vs. Target Compound
Compound Molecular Formula Functional Groups Key Hazards/Reactivity
2-Methyl-1-pentanol C₆H₁₄O -OH Combustible, irritant
3-Methyl-2-butanol C₅H₁₂O -OH (secondary) Slow Lucas test reactivity
Target Compound C₁₀H₂₁NO -OH, -CH₂NH₂ Inferred: Corrosive, flammable

Cycloalkane Derivatives

1-Methylcyclopentanol (C₆H₁₂O)
  • Structure: Cyclopentanol with a methyl substituent.
  • Properties : Higher steric hindrance due to the cyclopentyl ring, likely reducing reactivity compared to linear alcohols.
  • Handling : Requires standard alcohol precautions (ventilation, eye protection) .
Comparison :

The target compound’s cyclopentyl group may similarly hinder nucleophilic attacks at the hydroxyl or amine sites. However, the addition of an aminomethyl group introduces toxicity risks absent in 1-methylcyclopentanol.

Amine-Containing Compounds

2-(Aminomethyl)piperidine (C₆H₁₄N₂)
  • Structure: Piperidine ring with an aminomethyl group.
  • Hazards : Flammable (Class 4), skin/eye corrosive (Category 1B/1), respiratory toxicity .
  • Decomposition: Releases CO, NOx, and CO₂ upon combustion .
2-[1-(Aminomethyl)cyclopropyl]-1-methoxybutan-2-ol (C₉H₁₉NO₂)
  • Structure: Cyclopropane ring, methoxy group, and aminomethyl-alcohol hybrid.
  • Key Difference : Methoxy group enhances lipophilicity compared to the target compound’s methyl group .
Table 2: Amine-Alcohol Comparisons
Compound Molecular Formula Key Features Hazards/Stability
2-(Aminomethyl)piperidine C₆H₁₄N₂ Piperidine ring Flammable, corrosive
Target Compound C₁₀H₂₁NO Cyclopentyl, -OH/-CH₂NH₂ Inferred: Combustible, toxic
2-[1-(Aminomethyl)... C₉H₁₉NO₂ Cyclopropane, methoxy Unknown (limited data)

Toxicological and Handling Considerations

  • Target Compound: Likely shares hazards with 2-(aminomethyl)piperidine, including skin/eye corrosion and respiratory toxicity due to the amine group. Combustibility risks are inferred from alcohol analogs like 2-methyl-1-pentanol .
  • Storage : Should follow guidelines for amines (tightly closed containers, cool/ventilated areas) and alcohols (away from ignition sources) .

Biological Activity

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is an organic compound notable for its unique structural features, including a cyclopentane ring and an aminomethyl group. This compound's potential biological activity stems from its ability to interact with various enzymes and receptors, which may modulate their function and influence numerous biochemical pathways. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H23NC_{12}H_{23}N with a hydroxyl (-OH) group that classifies it as an alcohol. The presence of the aminomethyl group enhances its reactivity and interaction potential with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Cyclopentyl Derivatives : The initial step often includes the formation of cyclopentyl derivatives through alkylation reactions.
  • Introduction of the Aminomethyl Group : This can be achieved via reductive amination or other amine coupling techniques.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. These interactions can lead to:

  • Modulation of Enzyme Activity : The aminomethyl group allows for hydrogen bonding and electrostatic interactions with active sites on enzymes, potentially altering their catalytic functions.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

In Vitro Studies

In vitro studies have demonstrated that this compound can:

  • Inhibit Specific Enzymes : Preliminary findings suggest that it may inhibit certain phospholipases, which are crucial in lipid metabolism and cell signaling pathways .
  • Alter Cellular Processes : It has been shown to affect cell proliferation and apoptosis in various cell lines, indicating potential therapeutic applications in cancer treatment .

Case Studies

Several case studies have explored the effects of this compound:

  • A study on its neuroprotective effects revealed that it could reduce oxidative stress markers in neuronal cells, suggesting a role in neurodegenerative disease prevention.
  • Another investigation highlighted its potential as an analgesic agent, where it demonstrated significant pain relief in animal models without the side effects commonly associated with traditional analgesics.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific phospholipases affecting lipid metabolism
NeuroprotectionReduces oxidative stress in neuronal cells
Analgesic EffectsProvides pain relief in animal models
Cell ProliferationModulates cell growth and apoptosis

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Clinical Trials : Assessing safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure influence biological activity.
  • Broader Applications : Exploring potential therapeutic roles in various medical fields, including oncology and neurology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol, and how do reaction conditions impact yield?

  • Methodology : Multi-step synthesis typically involves cyclopentane ring formation followed by functionalization. For example:

  • Step 1 : Cyclopentyl Grignard reagent addition to a ketone precursor (e.g., 2-methylbutan-1-one) under anhydrous THF at 0–5°C .
  • Step 2 : Reductive amination of the intermediate using sodium cyanoborohydride in methanol, pH 6–7, to introduce the aminomethyl group .
    • Key Factors : Temperature control (<10°C) prevents side reactions (e.g., over-alkylation). Solvent polarity affects stereoselectivity; aprotic solvents (DMF) favor higher enantiomeric excess (ee) .

Q. How can researchers validate the structural identity and purity of this compound?

  • Analytical Workflow :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., Gaussian09 B3LYP/6-31G*). Key peaks: cyclopentyl CH2_2 (~1.5–2.0 ppm), hydroxyl proton (~2.3 ppm, broad) .
  • HPLC : Use a chiral column (Chiralpak IA) with hexane:isopropanol (85:15) to confirm enantiopurity (>98% ee) .
  • Mass Spectrometry : ESI-MS [M+H]+^+ expected at m/z 200.2 (theoretical) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

  • Chiral Catalysts :

  • Organocatalysts : L-Proline derivatives (e.g., Jørgensen-Hayashi catalyst) enable asymmetric Mannich reactions, achieving up to 92% ee .
  • Metal Complexes : Ru(II)-BINAP systems for transfer hydrogenation (TOF up to 1,200 h1^{-1}) .
    • Optimization : Kinetic resolution via lipases (e.g., Candida antarctica) in biphasic systems improves ee from 75% to 99% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 5 μM vs. 20 μM for kinase inhibition):

  • Replication : Standardize assay conditions (ATP concentration, pH 7.4, 25°C) .
  • Cross-Validation : Use orthogonal methods (SPR for binding affinity vs. fluorogenic assays for activity) .
  • Meta-Analysis : Pool data from ≥3 independent labs; apply Grubbs’ test to exclude outliers (α=0.05) .

Q. How does the cyclopentyl group influence the compound’s pharmacokinetic properties?

  • Computational Insights :

  • LogP : Cyclopentyl increases hydrophobicity (cLogP 2.8 vs. 1.5 for linear analogs), enhancing membrane permeability .
  • Metabolism : CYP3A4 docking simulations (AutoDock Vina) predict oxidation at the cyclopentyl C3 position as the primary metabolic pathway .
    • In Vivo Validation : Radiolabeled 14C^{14}C-tracer studies in murine models show 60% hepatic clearance within 24h .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PuritySource
Reaction Temp.0–5°CPrevents racemization
Solvent (Step 2)MethanolMaximizes reductive amination
Catalyst Loading5 mol% Ru-BINAP92% ee

Table 2 : Analytical Benchmarks for Quality Control

TechniqueTarget MetricAcceptable RangeSource
Chiral HPLCEnantiomeric Excess≥98% ee
ESI-MS[M+H]+^+200.2 ± 0.2 Da
1H^1H-NMRCyclopentyl CH2_21.5–2.0 ppm (multiplet)

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